molecular formula C10H8ClF2N3 B1481527 3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2091223-76-4

3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1481527
CAS No.: 2091223-76-4
M. Wt: 243.64 g/mol
InChI Key: ABPSMLINANXNAX-UHFFFAOYSA-N
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Description

3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic organic compound It features a pyrazole ring fused with a pyridine moiety, and it is distinguished by the presence of chloromethyl and difluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine often starts with the preparation of the pyrazole ring, followed by subsequent functionalization steps. One common method involves:

  • Cyclization Reaction: : Formation of the pyrazole ring via cyclization of appropriate precursors.

  • Functionalization: : Introduction of the chloromethyl and difluoromethyl groups through halogenation and methylation reactions under controlled conditions.

  • Coupling Reaction: : Finally, coupling the functionalized pyrazole with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound often involve:

  • Batch Synthesis: : Large-scale batch synthesis using optimized reaction conditions for high yield and purity.

  • Continuous Flow Chemistry: : Utilizing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine undergoes various reactions, including:

  • Oxidation: : Conversion of the pyrazole ring to more oxidized forms.

  • Reduction: : Reduction of the functional groups under suitable conditions.

  • Substitution: : Halogenation, nitration, and other substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, nitrating agents.

Major Products Formed

Products vary depending on the reagents and conditions, ranging from more highly substituted derivatives to reduced forms of the original compound.

Scientific Research Applications

Chemistry

  • Building Block: : Utilized as a building block in organic synthesis for complex molecules.

Biology

  • Biochemical Studies: : Investigated for its interactions with various biological molecules.

Medicine

  • Pharmaceutical Research: : Explored for potential therapeutic applications.

Industry

  • Material Science: : Studied for its properties in developing new materials and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Enzymatic Inhibition: : Acts as an inhibitor for certain enzymes.

  • Receptor Binding: : Binds to specific receptors, influencing cellular pathways.

Comparison with Similar Compounds

3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine is unique due to its combination of functional groups and structural features, setting it apart from compounds like:

  • 3-(Chloromethyl)-1H-pyrazole

  • 3-(Difluoromethyl)-1H-pyrazole

  • Pyridine derivatives without pyrazole fusion

Properties

IUPAC Name

3-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF2N3/c11-5-8-4-9(15-16(8)10(12)13)7-2-1-3-14-6-7/h1-4,6,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPSMLINANXNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)CCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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